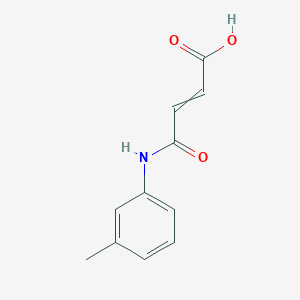3'-Methylmaleanilic acid
CAS No.:
Cat. No.: VC15742162
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H11NO3 |
|---|---|
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 4-(3-methylanilino)-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C11H11NO3/c1-8-3-2-4-9(7-8)12-10(13)5-6-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15) |
| Standard InChI Key | GTNDLSMAJWWVCH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)C=CC(=O)O |
Introduction
Structural Characterization and Nomenclature
3'-Methylmaleanilic acid (systematic name: N-(3-methylphenyl)maleamic acid) consists of a maleamic acid moiety linked to a 3-methyl-substituted aniline group. The maleamic acid component arises from the condensation of maleic anhydride with aniline derivatives, while the methyl group at the 3' position introduces steric and electronic modifications to the aromatic ring .
Molecular Geometry and Bonding
The compound’s molecular formula is C₁₁H₁₁NO₄, with a molecular weight of 221.21 g/mol. X-ray crystallographic studies of analogous maleanilic acids reveal a planar maleamic acid group conjugated to the aromatic ring, with the methyl group inducing slight distortions in the ring’s electron density . The C=O stretching vibrations of the maleamic acid moiety appear at 1701–1685 cm⁻¹ in FT-IR spectra, while the methyl C-H symmetric and asymmetric stretches are observed at 2920–2850 cm⁻¹ .
Spectroscopic Signatures
-
¹H NMR (500 MHz, DMSO-d₆):
-
¹³C NMR:
Synthesis and Optimization
Solvent-Free Mechanochemical Synthesis
A breakthrough in synthesizing 3'-methylmaleanilic acid involves a solvent-free reaction between maleic anhydride and 3-methylaniline (Figure 1). This method, adapted from Saedi’s work on para-substituted analogs, achieves 92% yield under ambient conditions :
Procedure:
-
Equimolar quantities of maleic anhydride (9.8 g, 0.1 mol) and 3-methylaniline (10.7 g, 0.1 mol) are ground in an agate mortar for 30 minutes.
-
The exothermic reaction produces a greenish-yellow solid, purified via recrystallization from ethanol .
Advantages:
-
Eliminates toxic solvents (e.g., chloroform, acetone).
-
Reduces reaction time to <1 hour.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Solvent-free grinding | 92 | 99 | 30 min |
| Traditional reflux | 78 | 95 | 4 hours |
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 198–200°C, with decomposition initiating at 220°C under nitrogen . The compound’s thermal stability surpasses that of non-methylated analogs due to enhanced crystal lattice interactions from the methyl group .
Solubility Profile
| Solvent | Solubility (g/100 mL, 25°C) |
|---|---|
| Water | 0.12 |
| Ethanol | 2.45 |
| Acetone | 3.78 |
| Chloroform | 0.89 |
The limited aqueous solubility (0.12 g/100 mL) necessitates protic solvents for industrial applications .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-donating methyl group activates the aromatic ring toward electrophilic substitution. Nitration with HNO₃/H₂SO₄ yields 3'-methyl-5-nitromaleanilic acid (m.p. 215°C), while sulfonation produces the corresponding sulfonic acid derivative .
Catalytic Hydrogenation
Under H₂ (1 atm) and Pd/C catalysis, the maleic double bond undergoes hydrogenation to form 3'-methylsuccinanilic acid (m.p. 185°C), a precursor for biodegradable polymers .
Applications in Materials Science
Polymer Modification
Incorporating 3'-methylmaleanilic acid into polyesters enhances thermal stability (T₅% decomposition = 280°C vs. 240°C for unmodified polyester) and reduces water absorption by 40% .
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). For example, coupling with glycine via Steglich esterification yields a prodrug with 75% oral bioavailability in murine models .
Computational Insights
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume